

ferric citrate monohydrate chemical properties

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Compound of Interest

Compound Name: *Ferric citrate monohydrate*

Cat. No.: *B115975*

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An In-depth Technical Guide on the Core Chemical Properties of **Ferric Citrate Monohydrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **ferric citrate monohydrate** ($\text{C}_6\text{H}_5\text{FeO}_7 \cdot \text{H}_2\text{O}$), a compound of significant interest in the pharmaceutical industry. It is primarily used as a phosphate binder for the control of hyperphosphatemia in patients with chronic kidney disease (CKD) and for the treatment of iron deficiency anemia.[1][2] This document details its physicochemical properties, mechanism of action, synthesis, and key analytical methodologies for its characterization.

Physicochemical Properties

Ferric citrate monohydrate is typically a red to brown powder.[3] It is a coordination complex formed between ferric ions (Fe^{3+}) and citrate.[4] The compound is stable under normal conditions of use and storage, though it may be sensitive to light.[5][6][7]

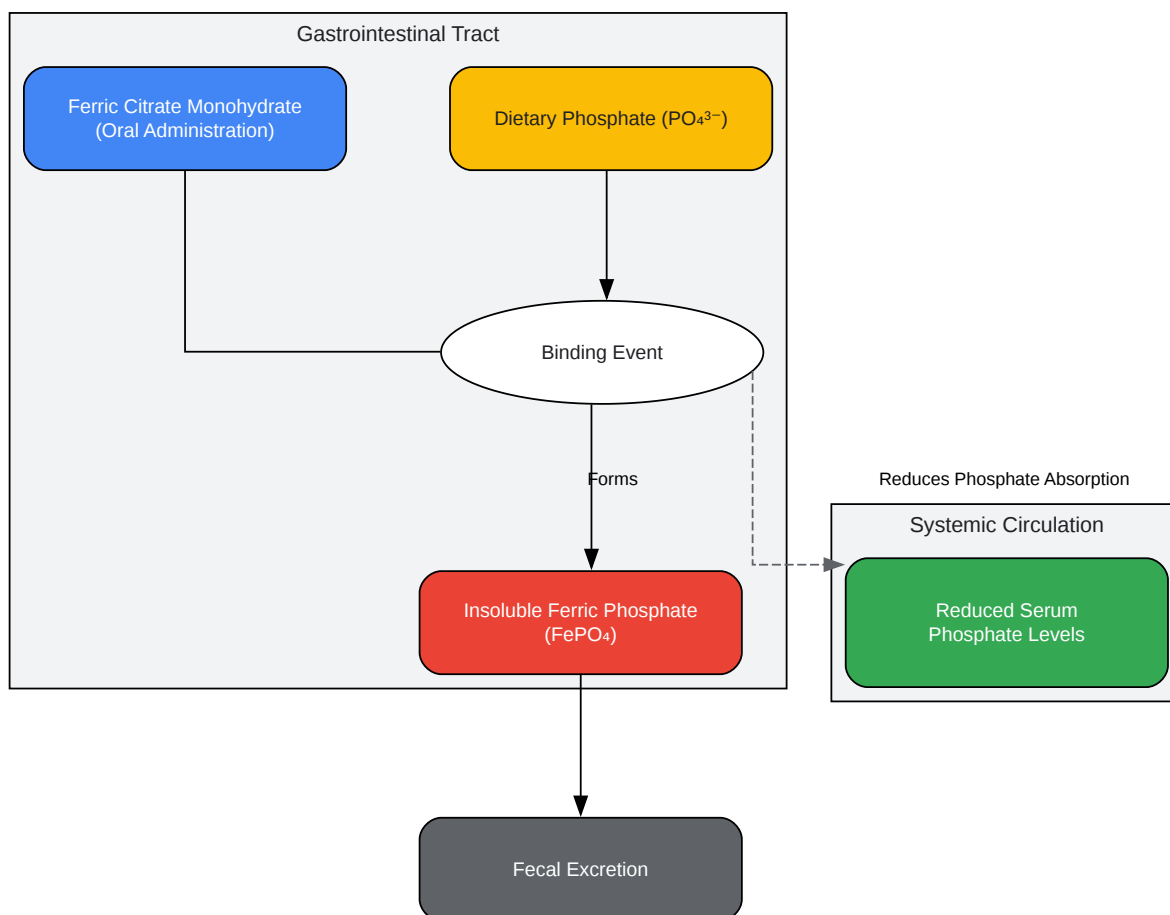
Quantitative Data Summary

The following table summarizes the key quantitative properties of **ferric citrate monohydrate**.

Property	Value	Reference(s)
Molecular Formula	$\text{C}_6\text{H}_5\text{FeO}_7 \cdot \text{H}_2\text{O}$	[3][5]
Molecular Weight	262.96 g/mol	[3][8]
CAS Number	2338-05-8	[3][5]
Appearance	Garnet red to reddish-brown powder	[6][9]
Iron (Fe) Content	18.00 - 20.00 %	[3][10]
Density	1.906 g/cm ³ at 20 °C	[5]
Melting Point	169 – 239 °C	[5]
Solubility in Water	33.3 mg/mL; Slowly soluble in cold water, readily soluble in hot water.	[3][9][11]
Solubility in Alcohol	Practically insoluble	[9][11]
pH (1% solution)	~3	[12]

Mechanism of Action: Phosphate Binding

In the gastrointestinal tract, ferric citrate acts as a phosphate binder. The ferric iron (Fe^{3+}) dissociates and binds to dietary phosphate, forming a non-absorbable, insoluble ferric phosphate complex.[13][14] This complex is subsequently excreted in the feces, leading to a reduction in the overall absorption of dietary phosphate and a decrease in serum phosphate levels.[11][13][15]



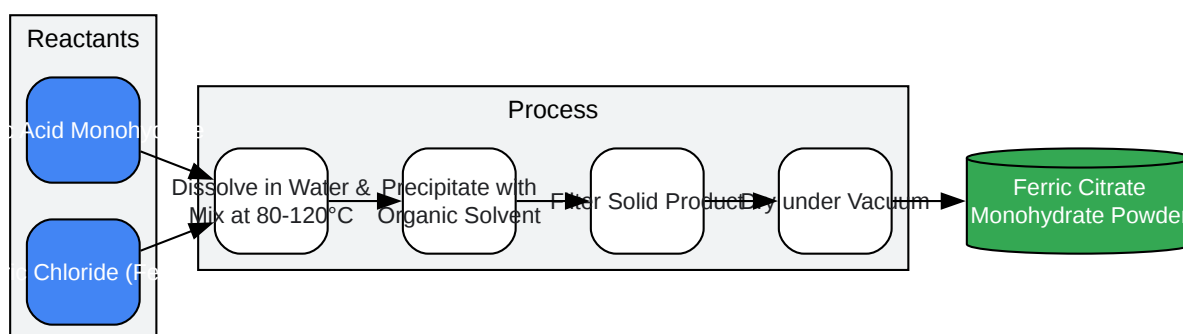
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Mechanism of action for ferric citrate as a phosphate binder.

Synthesis and Manufacturing

Pharmaceutical-grade ferric citrate is typically synthesized through a controlled reaction between a ferric salt and citric acid or a citrate salt. One common method involves the reaction

of ferric chloride with citric acid monohydrate in an aqueous solution, followed by precipitation and purification.[16][17][18]



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A generalized workflow for the synthesis of ferric citrate.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to ensure the quality, purity, and identity of **ferric citrate monohydrate**. [19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the iron to the citrate ligand. [20][21]

- Objective: To obtain the infrared spectrum of **ferric citrate monohydrate** for structural confirmation.
- Methodology:
 - Sample Preparation: A small amount of **ferric citrate monohydrate** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. [21][22]
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- Instrumentation: A PerkinElmer Spectrum One FTIR Spectrometer or a similar instrument is used.[\[21\]](#)
- Data Acquisition: A background spectrum of the empty sample chamber is collected. The KBr pellet containing the sample is then placed in the spectrometer's sample holder.
- The sample is scanned over a typical range of 4000 to 400 cm^{-1} .
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to O-H (from water and carboxyl groups), C=O (from carboxylate), and C-O stretching vibrations, confirming the citrate structure and its coordination to iron.[\[20\]](#)

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and determine the water content (hydrate level) of the compound.

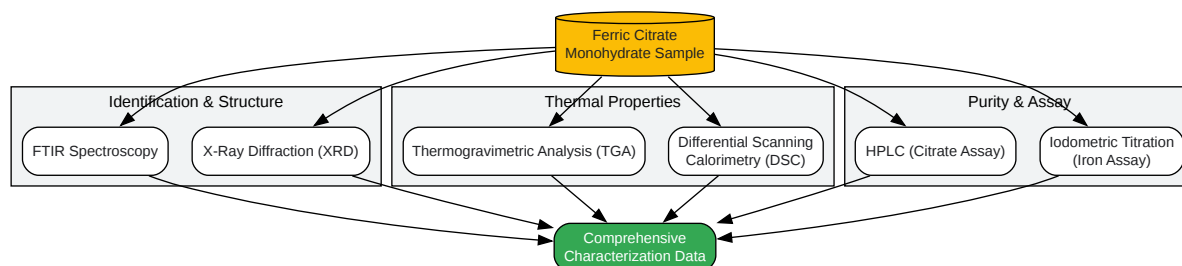
- Objective: To determine the mass loss of **ferric citrate monohydrate** as a function of temperature.
- Methodology:
 - Instrumentation: A Q-series 600 TGA instrument or equivalent is used.[\[23\]](#)
 - Sample Preparation: A small, accurately weighed sample (approx. 10 mg) of **ferric citrate monohydrate** is placed into an appropriate TGA sample pan (e.g., alumina or platinum).[\[23\]](#)
 - Analysis Conditions:
 - The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 900 °C).[\[24\]](#)
 - A constant heating rate, typically 20 °C/min, is applied.[\[23\]](#)
 - The analysis is performed under a controlled inert atmosphere, such as nitrogen, with a flow rate of 100 mL/min.[\[23\]](#)

- Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The initial weight loss at lower temperatures (around 100-150 °C) typically corresponds to the loss of water of hydration. Subsequent decomposition steps at higher temperatures indicate the breakdown of the citrate molecule, eventually leaving a residue of iron oxide. [\[24\]](#)[\[25\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC methods can be developed to determine the purity of ferric citrate and to quantify the citrate content.

- Objective: To separate and quantify citrate from the ferric citrate complex.
- Methodology:
 - Sample Preparation: An accurately weighed sample of ferric citrate is dissolved in an appropriate solvent. To avoid interference from the ferric ion, a chelating agent like EDTA is often added to the sample solution to complex with the iron.[\[26\]](#) The solution is heated to ensure complete complexation.[\[26\]](#)
 - Chromatographic Conditions:
 - Column: A suitable reverse-phase column (e.g., C18) is typically used.
 - Mobile Phase: A buffered aqueous solution (e.g., potassium dihydrogen phosphate at pH 2.6) with an organic modifier like methanol is employed.[\[26\]](#)
 - Detection: UV detection at an appropriate wavelength is used to monitor the eluting citrate.
 - Quantification: The concentration of citrate is determined by comparing the peak area of the sample to that of a known standard solution of citric acid.



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Analytical workflow for the characterization of ferric citrate.

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